molecular formula C28H24F2N4O3S B11281743 N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

Cat. No.: B11281743
M. Wt: 534.6 g/mol
InChI Key: KTGFMKFPVVGLMV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a triazatricyclo framework, and various functional groups such as hydroxymethyl and sulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo framework, followed by the introduction of the fluorophenyl groups through electrophilic aromatic substitution reactions. The hydroxymethyl group is introduced via a reduction reaction, and the sulfanyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydro derivatives of the aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
  • N-(4-bromophenyl)-2-[[5-(2-bromophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

Uniqueness: The presence of fluorine atoms in N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. These properties can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C28H24F2N4O3S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

InChI

InChI=1S/C28H24F2N4O3S/c1-3-23(26(36)32-18-10-8-17(29)9-11-18)38-28-21-12-20-16(14-35)13-31-15(2)24(20)37-27(21)33-25(34-28)19-6-4-5-7-22(19)30/h4-11,13,23,35H,3,12,14H2,1-2H3,(H,32,36)

InChI Key

KTGFMKFPVVGLMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F

Origin of Product

United States

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